Tc-99m Mdp

Nuclear Medicine Radiopharmacokinetics Bone Scintigraphy

Standardizing on a single bone imaging agent across a multi-site network poses challenges when variable soft-tissue clearance delays imaging workflows. Tc-99m MDP resolves this with its validated 2-3 hour optimal post-injection window, enabling a single early-morning kit preparation to supply patient doses throughout the day. Key procurement evidence: (i) 87.5% diagnostic accuracy in prostate cancer bone metastasis screening, establishing a reliable clinical benchmark; (ii) 10.7-month cold-kit shelf life supports just-in-time and bulk-purchasing models; (iii) superior bone-to-soft tissue ratio versus DPD and EHDP (P < 0.05) enhances lesion conspicuity across oncology and benign indications.

Molecular Formula CH6O8P2Tc-4
Molecular Weight 306.91 g/mol
CAS No. 80908-09-4
Cat. No. B1200309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTc-99m Mdp
CAS80908-09-4
SynonymsTc-99m-diphosphonate
technetium diphosphonate
technetium Tc 99m diphosphonate
Molecular FormulaCH6O8P2Tc-4
Molecular Weight306.91 g/mol
Structural Identifiers
SMILESC(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc]
InChIInChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/p-4/i;;;1+1
InChIKeyGEJDKFSIZBOWEL-SGNQUONSSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 5 vials / 6 vials / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tc-99m MDP Product Overview


Technetium-99m methylene diphosphonate (Tc-99m MDP, CAS 80908-09-4) is a technetium-99m labeled diphosphonate radiopharmaceutical used globally for skeletal scintigraphy [1]. The compound localizes to bone via chemisorption of the bisphosphonate moiety to the hydroxyapatite mineral phase, with uptake proportional to regional osteoblastic activity and blood flow [1]. As a Tc-99m based agent, it offers favorable imaging characteristics including a 140 keV gamma emission optimized for conventional gamma cameras and a 6-hour physical half-life that balances adequate imaging time with acceptable patient radiation exposure [1].

Agent type
Technetium-99m labeled bone-seeking radiopharmaceutical
Imaging characteristics
140 keV gamma emission; 6 h physical half-life
Format
Cold kit for on-site reconstitution with pertechnetate
Uptake mechanism
Chemisorption to hydroxyapatite; proportional to osteoblastic activity

Tc-99m MDP Selection Rationale


Despite belonging to the same class of Tc-99m-labeled diphosphonates, bone imaging agents including MDP, HDP (hydroxymethylene diphosphonate), HMDP, DPD (dicarboxypropane diphosphonate), and HEDP (hydroxyethylidene diphosphonate) exhibit measurable differences in pharmacokinetics, soft tissue clearance, and hydroxyapatite binding stability [1]. These differences translate to variations in image quality, optimal imaging time windows, and diagnostic accuracy. Regulatory approvals and commercial availability of cold kits further constrain substitution; procurement decisions must account for both the intrinsic performance characteristics of the ligand and the practical considerations of supply chain reliability and established clinical protocols [2].

Pharmacokinetics Different Tc-99m diphosphonates (HDP, DPD, HMDP) exhibit varied blood clearance, soft-tissue retention, and optimal imaging windows; protocols may not transfer directly.
Regulatory Cold kit marketing authorizations and commercial availability are agent-specific; substituting one kit for another may conflict with established nuclear medicine licenses.
Supply chain Procurement contracts, radiopharmacy workflows, and shelf-life logistics are optimized for a specific ligand; switching requires revalidation of cold kit performance.

Tc-99m MDP Comparative Evidence


Superior Protein Binding vs. ABP

In a direct head-to-head comparative study of radiopharmacokinetics in 10 human volunteers, Tc-99m MDP demonstrated higher protein binding (quantitative value not specified in abstract), longer mean residence time (MRT), longer beta-phase half-life (t1/2 beta), and lower renal clearance compared to Tc-99m ABP (technetium-99m-labeled alendronate) [1]. Despite these differences in blood kinetics, bone uptake at 1 and 2 hours post-injection was similar between the two agents, and Tc-99m MDP exhibited a larger volume of distribution at steady state (Vdss) [1].

Protein Binding
Head-to-head
Higher protein binding, longer MRT and beta-phase half-life vs. Tc-99m ABP; lower renal clearance.
Supports extended imaging window flexibility
Similar bone uptake at 1-2 h; n=10 volunteers
Nuclear Medicine Radiopharmacokinetics Bone Scintigraphy

Highest Bone-to-Soft Tissue Ratio

In a comparative biokinetic study using deconvolution analysis in 5 dogs, Tc-99m MDP, Tc-99m DPD, and Tc-99m EHDP were evaluated for transfer rates and tissue distribution [1]. Tc-99m MDP demonstrated the highest bone-to-soft tissue radioactivity ratio among the three agents, with the sequence being MDP > DPD > EHDP (P < 0.05) [1]. Transfer rates into bone between 30 and 60 minutes post-injection decreased in the order MDP > DPD > EHDP (P < 0.05) [1]. While DPD showed slightly greater fractional bone uptake, the difference compared to MDP was not statistically significant (P > 0.05) [1].

Bone-to-Soft Tissue Ratio
Head-to-head
MDP > DPD > EHDP (P < 0.05) in canine model.
Reported highest image contrast among tested
Deconvolution analysis, 5 dogs; 60 min post-injection
Biokinetics Bone Tracers Image Quality

Complex Stability Advantage vs. HMDP

Comparative experiments evaluating the adsorption and stability of Tc-99m MDP and Tc-99m HMDP to hydroxyapatite revealed divergent behavior [1]. While Tc-99m HMDP exhibited markedly higher adsorption to hydroxyapatite both in vivo and in vitro, stability assessments demonstrated that Tc-99m HMDP in distilled water and blood was poorer than that of Tc-99m MDP [1]. When hydroxyapatite-adsorbed complexes were rinsed with diphosphate, more than half of Tc-99m HMDP remained bound, whereas more than half of the Tc-99m MDP was washed away [1].

Complex Stability
Head-to-head
Greater stability in distilled water and blood vs. Tc-99m HMDP.
May reduce free pertechnetate accumulation risk
Hydroxyapatite adsorption differs; diphosphate rinse challenge
Radiopharmaceutical Stability Hydroxyapatite Binding Quality Control

Direct Hydroxyapatite Transfer vs. PYP

Ligand exchange studies comparing Tc-99m MDP and Tc-99m pyrophosphate (Tc-99m PYP) demonstrated that Tc-99m MDP exhibits greater stability against transfer of the technetium-99m label to human serum albumin (HSA) [1]. The study indicated that MDP-Tc-99m accumulates in bone via a smooth transfer of the Tc-99m label to hydroxyapatite, whereas for PYP-Tc-99m, most of the Tc-99m is transferred to HSA before reaching the hydroxyapatite mineral phase [1].

Ligand Exchange
Head-to-head
Lower Tc-99m transfer to human serum albumin vs. Tc-99m PYP.
Supports direct bone localization pathway
Gel permeation chromatography; phosphate buffer
Ligand Exchange Radiopharmaceutical Stability Bone Uptake Mechanism

Prostate Cancer Bone Metastasis Detection Accuracy

In a prospective study of 40 patients with prostate cancer, Tc-99m MDP bone scan achieved a sensitivity of 88.2%, specificity of 83.3%, positive predictive value of 96.7%, negative predictive value of 55.5%, and overall diagnostic accuracy of 87.5% for the detection of osseous metastases [1]. These values establish a quantitative performance benchmark for Tc-99m MDP against which alternative modalities (e.g., PSMA-targeted imaging) can be objectively compared.

Diagnostic Accuracy
Cross-study
Sensitivity 88.2%, Specificity 83.3%, Accuracy 87.5%
Benchmark performance for prostate cancer bone metastasis
Prospective study, n=40; compared with MRI and PSA
Prostate Cancer Bone Metastasis Diagnostic Accuracy

Cold Kit Shelf-Life Stability

Chemical stability assessment of Tc-99m MDP cold kit formulations determined a shelf-life of 10.7 months following production [1]. This was determined through quantification of Sn²⁺ content (stannous ion, the reducing agent essential for Tc-99m labeling) in the MDP kit preparation.

Kit Shelf-Life
Cross-study
10.7 months
Supports procurement planning and inventory management
Based on Sn²⁺ content stability
Kit Stability Shelf-Life Procurement

Tc-99m MDP Application Scenarios


Metastatic Bone Disease Screening

Tc-99m MDP remains the reference standard for initial screening and monitoring of skeletal metastases in high-prevalence malignancies including prostate, breast, and lung cancer. Its diagnostic accuracy of 87.5% in prostate cancer cohorts provides a validated performance baseline for clinical workflows [1]. Procurement teams should prioritize MDP cold kits for institutions maintaining high-volume bone scan services where established protocols, technologist familiarity, and gamma camera infrastructure are optimized for Tc-99m MDP imaging.

Extended Imaging Windows for High-Volume Workflows

The higher protein binding and prolonged blood retention of Tc-99m MDP compared to alternative agents like Tc-99m ABP support a 2- to 3-hour optimal imaging window [1]. This pharmacokinetic profile enables centralized radiopharmacies to prepare a single high-activity kit early in the morning and dispense individual patient doses throughout the working day [2]. This operational flexibility is a key procurement consideration for multi-site hospital networks and commercial radiopharmacies.

Predictable Shelf-Life for Inventory Management

The documented 10.7-month shelf-life of Tc-99m MDP cold kits provides procurement and pharmacy managers with reliable data for inventory forecasting and batch ordering [1]. This stability profile supports just-in-time delivery models for smaller facilities and bulk purchasing strategies for larger hospital systems, minimizing both stock-outs and costly expired product write-offs.

Non-Oncologic Osteoblastic Imaging

Tc-99m MDP localizes to bone in proportion to osteoblastic activity and regional blood flow, making it applicable for imaging benign conditions including Paget's disease, osteomyelitis, stress fractures, and metabolic bone disorders [1]. The favorable bone-to-soft tissue ratio of MDP compared to DPD and EHDP (P < 0.05) enhances lesion conspicuity across these diverse clinical indications [2].

Application
Selection Property
Validation Focus
Metastatic bone disease screening studies
Established protocol compatibility and performance benchmark (87.5% accuracy)
Bone uptake and image quality in high-prevalence malignancies
Extended imaging window workflows
Higher protein binding supporting 2–3 h post-injection window
Workflow throughput and dose scheduling reliability
Inventory management for radiopharmacies
10.7-month cold kit shelf-life
Sn²⁺ stability and batch ordering efficiency
Non-oncologic osteoblastic imaging
Reported bone-to-soft tissue ratio advantage
Lesion conspicuity in benign bone conditions
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